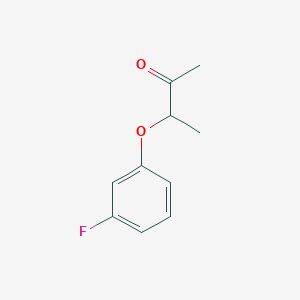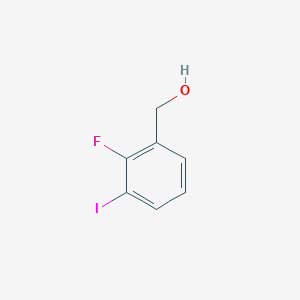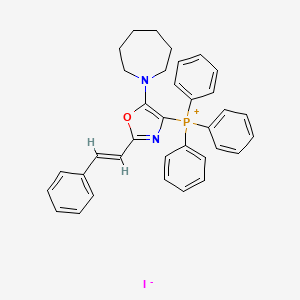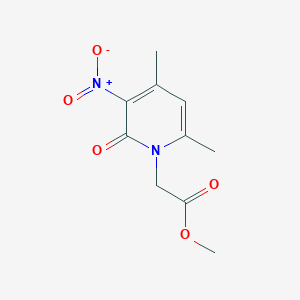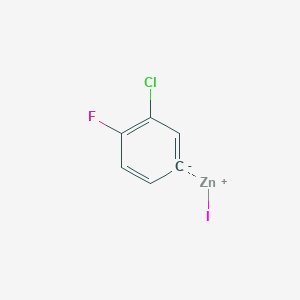
5-(4-Chlorophenoxy)pentyl 2-(2-fluorophenyl)acetate
描述
5-(4-Chlorophenoxy)pentyl 2-(2-fluorophenyl)acetate is a chemical compound with the molecular formula C19H20ClFO3 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms . The molecular weight of the compound is 350.8 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not detailed in the available resources .作用机制
CP 55,940 exerts its effects by binding to CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of intracellular signaling pathways, which ultimately result in the modulation of various physiological processes. CP 55,940 has been shown to have a high affinity for CB1 receptors, which are primarily located in the central nervous system. This receptor activation leads to the modulation of pain, anxiety, and appetite regulation.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to modulate pain and inflammation by activating CB1 receptors in the central nervous system. CP 55,940 has also been shown to have an effect on appetite regulation by activating CB1 receptors in the hypothalamus. Additionally, CP 55,940 has been shown to have an effect on anxiety and depression by modulating the activity of the endocannabinoid system.
实验室实验的优点和局限性
CP 55,940 has several advantages for lab experiments. This compound has a high affinity for both CB1 and CB2 receptors, which makes it an ideal tool for studying the endocannabinoid system. Additionally, CP 55,940 has been shown to have a long half-life, which makes it ideal for studying the long-term effects of cannabinoids. However, CP 55,940 has some limitations for lab experiments. This compound has been shown to have a high degree of lipophilicity, which can make it difficult to dissolve in aqueous solutions. Additionally, CP 55,940 has been shown to have some cytotoxic effects, which can limit its use in some experiments.
未来方向
There are several future directions for the study of CP 55,940. One potential direction is the study of the effects of this compound on cancer cells. CP 55,940 has been shown to have some cytotoxic effects, which may make it a potential therapeutic agent for the treatment of cancer. Additionally, the study of the effects of CP 55,940 on the immune system may lead to the development of new therapies for autoimmune diseases. Finally, the study of the effects of CP 55,940 on the endocannabinoid system may lead to the development of new therapies for a wide range of neurological and psychiatric disorders.
科学研究应用
CP 55,940 has been widely used in scientific research to study the endocannabinoid system and its potential therapeutic applications. This compound has been shown to have a high affinity for both CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. CP 55,940 has been used to study the effects of cannabinoids on various physiological processes, including pain, inflammation, and appetite regulation.
安全和危害
属性
IUPAC Name |
5-(4-chlorophenoxy)pentyl 2-(2-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFO3/c20-16-8-10-17(11-9-16)23-12-4-1-5-13-24-19(22)14-15-6-2-3-7-18(15)21/h2-3,6-11H,1,4-5,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKWVHSBFPTRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCCCCCOC2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-1-(2'-fluoro[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B3041505.png)
